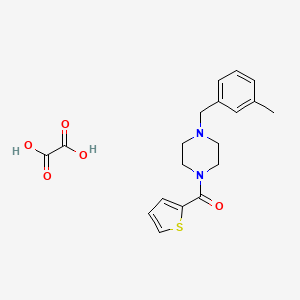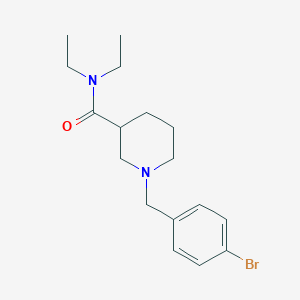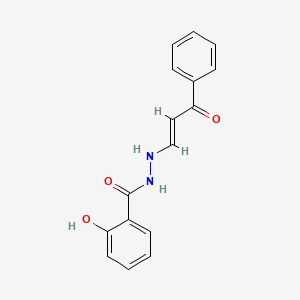![molecular formula C21H28N2O4S B5056695 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein, which is involved in the regulation of Rho GTPases. Rho GTPases play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. ESI-09 has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases.
Wirkmechanismus
ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein. The RhoGAP domain is involved in the regulation of Rho GTPases, which play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. By inhibiting the RhoGAP domain, ESI-09 can modulate the activity of Rho GTPases, leading to changes in cellular processes.
Biochemical and physiological effects:
ESI-09 has been shown to have various biochemical and physiological effects. In preclinical studies, ESI-09 has been shown to inhibit the migration and invasion of cancer cells, reduce the proliferation of smooth muscle cells, and improve the survival of neurons. ESI-09 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages for lab experiments, including its high potency and specificity. However, the compound also has limitations, including its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of ESI-09. One potential direction is the development of more potent and specific inhibitors of the RhoGAP domain. Another direction is the investigation of the use of ESI-09 in combination with other therapies for the treatment of various diseases. Additionally, there is a need for further studies to investigate the safety and toxicity of ESI-09 in humans.
Synthesemethoden
ESI-09 is synthesized using a multi-step reaction sequence that involves the condensation of various reagents. The synthesis method for ESI-09 is complex and involves several steps, including the formation of the sulfonyl chloride intermediate, followed by the condensation of the amine and the carboxylic acid. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-19-10-12-20(13-11-19)28(25,26)23(15-21(24)22-14-16(2)3)18-8-6-17(4)7-9-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDKDSEWOLMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
![1-{[methyl(nitro)amino]methyl}-5-nitro-1H-indole-2,3-dione](/img/structure/B5056636.png)
![4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)-2-piperazinone](/img/structure/B5056649.png)
![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)
![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)

![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)
![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)